molecular formula C10H8N2 B11918828 1h-Pyrrolo[1,2-b]indazole CAS No. 344793-57-3

1h-Pyrrolo[1,2-b]indazole

Cat. No.: B11918828
CAS No.: 344793-57-3
M. Wt: 156.18 g/mol
InChI Key: UPALIGKNJNFWAO-UHFFFAOYSA-N
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Description

1H-Pyrrolo[1,2-b]indazole (CAS Registry Number: 344793-57-3) is a fused heterocyclic system of significant interest in medicinal chemistry and drug discovery. The compound serves as a privileged scaffold for the design of novel bioactive molecules, with a molecular formula of C10H8N2 and a molecular weight of 156.18 g/mol . This indazole derivative represents a promising chemotype in antimicrobial research. Molecular docking studies indicate that designed indazole derivatives target the topoisomerase-II DNA gyrase enzyme, a key target for antibacterial development . Furthermore, pyrrolo[2,3-e]indazole analogues, which share a closely related fused ring system, have been identified as a novel chemotype with inhibitory activity against both viral and bacterial neuraminidases, suggesting potential for developing dual-acting anti-infective agents targeting influenza A virus and Streptococcus pneumoniae co-infections . The broader class of indazole-containing derivatives is recognized for their versatile biological activities and presence in pharmacologically active compounds . As a substrate for further chemical functionalization, this compound provides researchers with a versatile building block for creating diverse compound libraries aimed at exploring new therapeutic avenues. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

344793-57-3

Molecular Formula

C10H8N2

Molecular Weight

156.18 g/mol

IUPAC Name

1H-pyrrolo[1,2-b]indazole

InChI

InChI=1S/C10H8N2/c1-2-5-9-8(4-1)10-6-3-7-12(10)11-9/h1-5,7H,6H2

InChI Key

UPALIGKNJNFWAO-UHFFFAOYSA-N

Canonical SMILES

C1C=CN2C1=C3C=CC=CC3=N2

Origin of Product

United States

Advanced Synthetic Methodologies for 1h Pyrrolo 1,2 B Indazole and Its Diverse Derivatives

Strategies for the Construction of the 1H-Pyrrolo[1,2-b]indazole Core

The synthesis of the fundamental this compound structure can be achieved through several strategic approaches, each offering distinct advantages in terms of substrate scope and reaction conditions.

Heteroannulation Approaches in Pyrroloindazole Synthesis

Heteroannulation reactions provide a powerful tool for the construction of the pyrrolo[1,2-b]indazole core by forming the pyrrole (B145914) ring onto a pre-existing indazole moiety. One notable method is the Larock heteroannulation, a palladium-catalyzed reaction that involves the coupling of an ortho-haloaniline with an internal alkyne. ub.edu In the context of pyrroloindazole synthesis, a suitably functionalized indazole, such as a 3-amino-2-iodoindazole, could serve as the starting material. The reaction would proceed through oxidative addition of the palladium catalyst to the carbon-iodine bond, followed by insertion of the alkyne and subsequent reductive elimination to form the fused pyrrole ring. The regioselectivity of this process can be influenced by the steric and electronic properties of the substituents on the alkyne. ub.edu

Cycloaddition Reactions for Pyrrolo[1,2-b]indazole Systems

Cycloaddition reactions, particularly [3+2] cycloadditions, represent a highly efficient and atom-economical approach to the this compound skeleton. nih.govrsc.org These reactions typically involve the in-situ generation of a 1,3-dipole, which then reacts with a dipolarophile to form the five-membered pyrrole ring.

One common strategy involves the generation of azomethine ylides from the condensation of an α-amino acid with an indazole derivative. These ylides can then be trapped by various dipolarophiles, such as activated alkenes or alkynes, to construct the pyrrolo[1,2-b]indazole core. The versatility of this method allows for the introduction of a wide range of substituents on the pyrrole ring by varying the dipolarophile. nih.govnih.govacs.org

Another approach utilizes the reaction of sydnones, which are stable cyclic 1,3-dipolar compounds, with arynes. nih.gov The aryne, generated in situ, acts as the dipolarophile. The initial [3+2] cycloaddition is followed by a retro-[4+2] cycloaddition to extrude carbon dioxide, leading to the formation of the fused aromatic pyrrole ring. nih.govnih.gov This method offers a direct route to the fully aromatized this compound system under mild conditions.

Cycloaddition TypeDipoleDipolarophileKey Features
[3+2] Cycloaddition Azomethine Ylide (from α-amino acid and indazole derivative)Activated Alkenes/AlkynesHigh atom economy, substituent diversity from dipolarophile. nih.govrsc.org
[3+2] Cycloaddition SydnoneAryneDirect route to aromatized system, mild reaction conditions. nih.gov

Condensation Reactions Involving 1H-Indazol-3-Amine and Carbonyl Compounds

Condensation reactions between 1H-indazol-3-amine and suitable carbonyl compounds provide a classical yet effective route to the this compound core. 3-Aminoindazoles are a privileged class of heterocyclic structures found in many biologically active compounds. nih.gov The synthesis of trifluoromethylated pyrimido[1,2-b]indazol-4(1H)-one derivatives has been successfully achieved through the simple condensation of 3-aminoindazole derivatives with ethyl 4,4,4-trifluoro-3-oxobutanoate. mdpi.com

A key strategy in this category is analogous to the Tschitschibabin reaction for indolizine (B1195054) synthesis. usp.brwikipedia.org This involves the reaction of 1H-indazol-3-amine with an α-haloketone. The initial step is the nucleophilic attack of the exocyclic amino group on the carbonyl carbon, followed by an intramolecular nucleophilic substitution where the endocyclic nitrogen displaces the halide to form the fused pyrrole ring. The reaction is typically carried out in the presence of a base to facilitate the cyclization step. usp.br This method allows for the introduction of substituents at the 1- and 2-positions of the pyrrolo[1,2-b]indazole system, depending on the nature of the α-haloketone used. Microwave-assisted condensation reactions have also been shown to be effective, often leading to cleaner reactions and shorter reaction times. heteroletters.org

Novel and Divergent Synthetic Pathways to Fused Pyrrolo[1,2-b]indazole Scaffolds

Recent advancements in synthetic methodology have focused on the development of novel and divergent pathways to construct more complex fused pyrrolo[1,2-b]indazole scaffolds. These methods often employ sophisticated catalytic systems and reaction control to achieve high levels of selectivity.

Oxidant-Controlled Divergent Synthesis Mechanisms

The use of oxidants can play a crucial role in directing the outcome of a reaction, leading to the divergent synthesis of different fused heterocyclic systems from a common set of starting materials. In the context of fused pyrrolo[1,2-b]indazole synthesis, the choice of oxidant can control the cyclization pathway of key intermediates. For instance, in a multi-component reaction, atmospheric oxygen can serve as a green oxidant to promote the formation of specific N-containing heterocycles. researchgate.netdntb.gov.ua The presence of an oxidant can facilitate a dearomative oxidation reaction, leading to the formation of cyclopentanone-fused tricyclic heterocycles in a one-pot process. nih.gov The mechanism often involves the generation of a metal carbene intermediate, and the oxidant can prevent competing side reactions, such as 1,2-hydride migration, thus ensuring the desired cyclization pathway. nih.gov

Metal-Free and Transition Metal-Catalyzed Synthetic Protocols

The synthesis of the this compound core and its analogs can be approached through both metal-free and transition-metal-catalyzed methods. Each approach offers distinct advantages in terms of substrate scope, functional group tolerance, and reaction conditions.

Metal-free synthesis offers an attractive alternative to traditional metal-catalyzed reactions, often providing milder reaction conditions and avoiding contamination of the final products with residual metals. One notable metal-free approach to the synthesis of 1H-indazoles involves the selective activation of an oxime in the presence of an amino group. This method utilizes a slight excess of methanesulfonyl chloride and triethylamine (B128534) at low to ambient temperatures. nih.gov This strategy could be conceptually applied to the synthesis of this compound derivatives by designing appropriate precursors that incorporate the pyrrole and indazole moieties.

Another metal-free strategy involves the treatment of diaryl and tert-butyl aryl ketone hydrazones with iodine in the presence of potassium iodide and sodium acetate (B1210297) to achieve direct aryl C-H amination, leading to the formation of 1H-indazoles. nih.gov Furthermore, the use of [bis-(trifluoroacetoxy)iodo]benzene (PIFA) as an oxidant can also facilitate this transformation, displaying good functional group compatibility. nih.gov The adaptation of these methods to pyrrole-containing hydrazones could provide a direct, metal-free route to the this compound system.

A summary of representative metal-free conditions for the synthesis of the indazole core is presented in the table below.

Starting MaterialReagents and ConditionsProductKey Features
o-AminobenzoximesMethanesulfonyl chloride, triethylamine, 0-23 °C1H-IndazolesMild conditions, amenable to scale-up nih.gov
Diaryl/tert-butyl aryl ketone hydrazonesI₂, KI, NaOAc1H-IndazolesDirect aryl C-H amination nih.gov
Arylhydrazones[Bis-(trifluoroacetoxy)iodo]benzene (PIFA)1H-IndazolesGood functional group compatibility nih.gov

Transition-metal catalysis provides a powerful tool for the construction of complex heterocyclic systems, including indazole-fused scaffolds. Rhodium, palladium, and copper catalysts have been extensively used in C-H activation and annulation reactions to build the indazole core. nih.govnih.gov For instance, Rh(III)-catalyzed sequential C-H/N-H activation and cyclization of 1-alkynylcyclobutanols with pyrazolidinones has been developed to synthesize pyrazolo[1,2-a]indazoles. nih.gov This strategy highlights the potential of using strained ring systems as precursors for constructing fused indazole derivatives.

Palladium-catalyzed reactions, such as the intramolecular amination of aryl halides, have also been employed for the synthesis of 1-aryl-1H-indazoles. nih.gov Copper-catalyzed cyclization of o-haloaryl N-sulfonylhydrazones represents another efficient method for constructing the 1H-indazole ring. nih.gov These metal-catalyzed approaches could be adapted for the synthesis of this compound by utilizing appropriately substituted pyrrole derivatives as starting materials.

The following table summarizes selected metal-catalyzed reactions for the synthesis of indazole and related fused systems.

Catalyst SystemStarting MaterialsProductKey Features
Rh(III)1-Alkynylcyclobutanols, PyrazolidinonesPyrazolo[1,2-a]indazolesSequential C-H/N-H activation and cyclization nih.gov
Pd(0)Aryl halides, Hydrazines1-Aryl-1H-indazolesIntramolecular amination nih.gov
Cu(I)o-Haloaryl N-sulfonylhydrazones1H-IndazolesEfficient cyclization nih.gov
Rh(III)/Cu(II)Imidates, Nitrosobenzenes1H-IndazolesSequential C-H bond activation and annulation nih.gov

Multi-Component Reaction Strategies for Expanded Pyrrolo[1,2-b]indazole Libraries

Multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules from three or more starting materials in a single step. This approach is particularly valuable for generating libraries of compounds for drug discovery. A recent study detailed the use of an MCR to synthesize 3,4-dihydropyrazine[1,2-b]indazole-1(2H)-one derivatives, a closely related scaffold to this compound. nih.govresearchgate.net This suggests that a similar MCR strategy could be devised for the target compound by carefully selecting the appropriate starting materials.

Conceptually, a multi-component reaction for the synthesis of this compound derivatives could involve the reaction of a substituted indazole, an aldehyde, and a component that provides the pyrrole ring, such as an isocyanide or a β-ketoester, in a one-pot process. nih.govresearchgate.netbeilstein-journals.org The versatility of MCRs would allow for the rapid generation of a diverse library of this compound derivatives by varying the substituents on each of the starting components.

Regioselectivity Control and Stereochemical Considerations in Synthesis

The synthesis of substituted indazoles often leads to the formation of regioisomers, and controlling the regioselectivity is a critical aspect of the synthetic design. beilstein-journals.org In the context of this compound, regioselectivity would be important in directing the annulation of the pyrrole ring onto the indazole core.

General approaches to regioselective indazole synthesis often involve the incorporation of the N-substituent either before or after the indazole ring closure. beilstein-journals.org For instance, the use of N-alkyl or N-arylhydrazines in reactions with ortho-haloaryl carbonyls or nitriles can lead to the regioselective formation of 1H-indazoles. beilstein-journals.org The steric and electronic properties of substituents on the indazole ring can also influence the regioselectivity of subsequent reactions. For example, bulky substituents at the C-3 position of the indazole ring tend to favor N-1 substitution. beilstein-journals.org

When introducing stereocenters into the this compound scaffold, stereochemical control becomes a key consideration. This can be achieved through the use of chiral starting materials, chiral catalysts, or by separation of diastereomers. The specific stereochemical outcomes would depend on the reaction mechanism and the nature of the reactants and catalysts employed.

Chemical Reactivity and Post Synthetic Functionalization of 1h Pyrrolo 1,2 B Indazole Scaffolds

Reactivity Profiles Characteristic of Fused Indazole Derivatives

Indazole, also known as benzopyrazole, is an aromatic heterocyclic system that can exist in two primary tautomeric forms: the more thermodynamically stable 1H-indazole and the less stable 2H-indazole. nih.govnih.gov This tautomerism significantly influences the reactivity and physical properties of simple indazoles. nih.gov However, in fused systems like 1H-pyrrolo[1,2-b]indazole, the structure is locked, preventing tautomerization and defining the reactivity of the individual positions on the ring system.

The reactivity of fused indazole derivatives is governed by the electronic interplay between the fused rings. The pyrrole (B145914) ring is electron-rich, while the pyrazole (B372694) moiety of the indazole is relatively electron-deficient. This electronic arrangement makes the scaffold susceptible to various chemical transformations. The fusion creates a system with a bridgehead nitrogen atom, and the chemistry is often focused on the functionalization of the available C-H bonds or on pre-functionalized derivatives, such as halogenated scaffolds. nih.govmdpi.com General strategies for derivatization often involve C-H activation, electrophilic substitution on the electron-rich portions of the molecule, and nucleophilic substitution on pre-installed leaving groups. nih.govacs.org

Derivatization Strategies for Structural Diversification

The structural diversification of the this compound scaffold and its analogues relies heavily on post-synthetic functionalization. A common and powerful strategy involves the initial synthesis of a halogenated derivative, typically a chloro- or bromo-substituted scaffold. This halogen atom then serves as a versatile chemical handle for introducing a wide array of substituents through various cross-coupling and substitution reactions. nih.govmdpi.com

For instance, studies on the related pyrimido[1,2-b]indazole system demonstrate a robust approach where a chlorinated precursor is synthesized in gram scale. nih.govmdpi.com This intermediate becomes a cornerstone for building a diverse chemical library. The reactive carbon-chlorine bond allows for subsequent functionalization via palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds and via nucleophilic aromatic substitution (SNAr) reactions to forge carbon-heteroatom bonds. nih.govmdpi.com This two-step approach—halogenation followed by substitution or coupling—is a cornerstone for achieving high structural diversity in fused indazole systems.

Carbon-Carbon and Carbon-Heteroatom Bond-Forming Reactions

The ability to form new carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds is critical for modifying the properties of the this compound core. Modern synthetic methods provide a powerful toolkit for these transformations.

The Suzuki-Miyaura cross-coupling reaction is a premier method for forming C-C bonds, particularly for introducing aryl and heteroaryl groups. This reaction has been effectively applied to halogenated pyrimido[1,2-b]indazole derivatives, which serve as a model for the reactivity of the simpler pyrrolo[1,2-b]indazole scaffold. nih.govmdpi.com

In a representative study, 4-chloro-2-(trifluoromethyl)pyrimido[1,2-b]indazole derivatives were reacted with a variety of arylboronic acids. nih.govmdpi.com The reactions typically proceed under standard conditions, utilizing a palladium catalyst such as PdCl₂(PPh₃)₂ or Pd(PPh₃)₄, a base like sodium carbonate (Na₂CO₃) or cesium carbonate (Cs₂CO₃), and a solvent system such as a dioxane/water mixture. nih.govmdpi.comresearchgate.net These conditions effectively couple the heterocyclic core with aryl groups bearing both electron-donating and electron-withdrawing substituents, leading to the desired arylated products in good to excellent yields. nih.govmdpi.com The reaction demonstrates broad substrate scope, highlighting its utility in generating structurally diverse libraries. nih.govmdpi.com

EntryArylboronic AcidProductYield (%)
14-Methoxyphenylboronic acid5a>73
24-Methylphenylboronic acid5b82
33-Methoxyphenylboronic acid5c85
42-Methoxyphenylboronic acid5d78
54-Fluorophenylboronic acid5e88
64-Chlorophenylboronic acid5f75
74-(Trifluoromethyl)phenylboronic acid5g70
8Phenylboronic acid5h86
9Thiophen-2-ylboronic acid5i74

Table 1: Scope of the Suzuki-Miyaura cross-coupling reaction on a 4-chloro-pyrimido[1,2-b]indazole derivative with various arylboronic acids. Data sourced from a study on trifluoromethylated pyrimido[1,2-b]indazole derivatives. mdpi.com

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for forming carbon-heteroatom bonds on aromatic rings that are activated by electron-withdrawing groups. pressbooks.publibretexts.org In the context of fused indazoles, a halogenated position, such as the C-4 chloro group in pyrimido[1,2-b]indazole derivatives, is sufficiently activated to undergo SNAr reactions with various nucleophiles. nih.govmdpi.com

This reaction allows for the introduction of nitrogen and sulfur nucleophiles, significantly diversifying the scaffold's chemical space. The SNAr reaction has been shown to be compatible with a range of nucleophiles including primary amines (e.g., benzylamine), secondary amines (e.g., morpholine, pyrrolidine), and aromatic amines (e.g., aniline). nih.govmdpi.com Furthermore, sulfur nucleophiles, such as alkylthiols, can also be successfully employed. nih.govmdpi.com These reactions typically proceed smoothly to afford the corresponding amino- and thio-substituted derivatives in good yields. nih.govmdpi.com The mechanism involves the attack of the nucleophile on the carbon bearing the leaving group, forming a stabilized anionic intermediate (a Meisenheimer complex), followed by the elimination of the halide ion to restore aromaticity. pressbooks.publibretexts.org

EntryNucleophileProductYield (%)
1Benzylamine6a85
2(R)-1-Phenylethan-1-amine6b73
3Morpholine6c60
4Pyrrolidine (B122466)6d78
5Aniline6e54
64-Methylaniline6f48
74-Bromoaniline6g50
8Ethyl 2-mercaptoacetate7a67

Table 2: Scope of the SNAr reaction on a 4-chloro-pyrimido[1,2-b]indazole derivative with various nucleophiles. Data sourced from a study on trifluoromethylated pyrimido[1,2-b]indazole derivatives. nih.govmdpi.com

[3+2] Cycloaddition reactions are powerful tools for constructing five-membered heterocyclic rings. chemrxiv.orgresearchgate.net Reactions involving azomethine ylides are particularly notable. While often used to build complex polycyclic systems, a related strategy has been employed for the direct synthesis of the this compound core itself. chemrxiv.org

A recently developed method describes the synthesis of pyrrolo[1,2-b]indazoles via a copper(II)-mediated oxidative [3+2] annulation. chemrxiv.org The reaction proceeds between an indazolium ylide, generated in situ from the corresponding indazolium salt, and a nitroalkene. chemrxiv.org This approach represents an efficient route to the core researchgate.netresearchgate.net-annulated N-fused heterocyclic system. Although this is a method for constructing the scaffold rather than a post-synthetic modification, it highlights the utility of cycloaddition chemistry in accessing this family of compounds. The versatility of 1,3-dipolar cycloadditions with azomethine ylides is a well-established strategy for creating pyrrolidine and pyrrole rings fused to other heterocyclic systems. clockss.orgresearchgate.net

Introduction of Specific Chemical Moieties (e.g., Trifluoromethylation)

The introduction of trifluoromethyl (CF₃) groups is a key strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity. There are two main approaches to obtaining trifluoromethylated 1H-pyrrolo[1,2-b]indazoles: building the scaffold from a CF₃-containing precursor or directly trifluoromethylating the pre-formed heterocycle.

One synthetic route to trifluoromethylated pyrimido[1,2-b]indazoles involves the cyclocondensation of 3-aminoindazoles with a CF₃-bearing building block, ethyl 4,4,4-trifluoro-3-oxobutanoate. nih.govmdpi.comnih.gov This "bottom-up" approach ensures the CF₃ group is incorporated from the outset.

Alternatively, direct C-H trifluoromethylation offers a more convergent "top-down" strategy. While not reported specifically for this compound, a method for the direct trifluoromethylation of the analogous pyrrolo[1,2-a]quinoxalines has been developed. researchgate.net This reaction uses sodium trifluoromethanesulfinate (CF₃SO₂Na, Langlois' reagent) as the CF₃ source, a copper(II) catalyst, and potassium persulfate (K₂S₂O₈) as an oxidant. The reaction proceeds with excellent regioselectivity at the C1 position of the pyrrolo[1,2-a]quinoxaline (B1220188) ring, likely through a radical-mediated mechanism. researchgate.net This methodology suggests a viable pathway for the direct C-H trifluoromethylation of the this compound scaffold.

Advanced Structural Characterization and Elucidation Techniques for 1h Pyrrolo 1,2 B Indazole Systems

Comprehensive Spectroscopic Analysis for Structural Confirmation

Spectroscopic methods provide a wealth of information regarding the molecular framework and functional groups present in 1H-pyrrolo[1,2-b]indazole derivatives. The combined application of Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FT-IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS) offers a powerful toolkit for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F, ¹⁵N) and Chemical Shift Analysis

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Analysis of ¹H, ¹³C, and, where applicable, ¹⁹F and ¹⁵N NMR spectra provides detailed information about the chemical environment of each nucleus, their connectivity, and through-space interactions.

¹H NMR: The proton NMR spectra of this compound derivatives display characteristic signals for the aromatic and pyrrole (B145914) ring protons. For instance, in 2,3-Dihydro-1H-pyrrolo[1,2-b]indazole, the proton signals appear at δ 7.67 (d, J = 8.7 Hz, 1H), 7.57 (d, J = 8.3 Hz, 1H), and 7.26 (t) ppm. nih.gov The chemical shifts and coupling constants are highly dependent on the substitution pattern on the heterocyclic core. For example, the introduction of a trifluoromethyl group and a chlorine atom, as in 4-Chloro-2-(trifluoromethyl)pyrimido[1,2-b]indazole, shifts the proton signals to δ 8.43 (d, J = 8.4 Hz, 1H), 8.05 (d, J = 8.4 Hz, 1H), 7.80 (td, J = 8.7, 1.2 Hz, 1H), 7.74 (s, 1H), and 7.51 (td, J = 8.7, 1.2 Hz, 1H) ppm. nih.gov

¹³C NMR: The ¹³C NMR spectra provide information on the carbon framework of the molecule. The chemical shifts of the carbon atoms in the this compound system are sensitive to the electronic effects of the substituents. For 4-Chloro-2-(trifluoromethyl)pyrimido[1,2-b]indazole, the carbon signals are observed at δ 152.1, 143.7, 141.3 (q, J = 37.2 Hz), 137.7, 131.5, 123.4, 121.3, 120.6 (q, J = 273.1 Hz), 117.3, 114.9, and 107.9 (q, J = 2.4 Hz) ppm. nih.gov The presence of a trifluoromethyl group is clearly indicated by the quartet signals arising from C-F coupling.

¹⁹F NMR: For fluorinated derivatives, ¹⁹F NMR is an indispensable tool. jeolusa.com The chemical shift of the fluorine nucleus provides direct evidence of its chemical environment. In 2-Trifluoromethyl-1H-pyrimido[1,2-b]indazol-4-one, the ¹⁹F NMR spectrum shows a singlet at δ -67.54 ppm. nih.govmdpi.com This technique is particularly useful for confirming the successful incorporation of fluorine-containing moieties.

¹⁵N NMR: While less common, ¹⁵N NMR can provide valuable insights into the electronic structure of the nitrogen-containing heterocyclic rings. The chemical shifts of the nitrogen atoms can help to distinguish between different isomers and tautomers. thieme-connect.de

Interactive Table of NMR Data for Selected this compound Derivatives

Compound Name¹H NMR (δ, ppm)¹³C NMR (δ, ppm)¹⁹F NMR (δ, ppm)Reference
2,3-Dihydro-1H-pyrrolo[1,2-b]indazole7.67 (d, J = 8.7 Hz, 1H), 7.57 (d, J = 8.3 Hz, 1H), 7.26 (t, 1H)Not reportedNot applicable nih.gov
2-Trifluoromethyl-1H-pyrimido[1,2-b]indazol-4-one8.20 (d, J = 8.1 Hz, 1H), 7.81 (t, J = 7.5 Hz, 1H), 7.58 (d, J = 8.1 Hz, 1H), 7.39 (t, J = 7.5 Hz, 1H), 6.77 (s, 1H)154.4, 149.8 (q, J = 33.8 Hz), 147.3, 141.7, 133.9, 122.9, 122.8, 121.8 (q, J = 273.5 Hz), 115.2, 111.6, 101.0 (q, J = 2.8 Hz)-67.54 nih.govmdpi.com
10-Chloro-2-trifluoromethyl-1H-pyrimido[1,2-b]indazol-4-one7.75 (t, J = 7.5 Hz, 1H), 7.54 (d, J = 8.4 Hz, 1H), 7.58 (d, J = 8.4 Hz, 1H), 6.81 (s, 1H)154.2, 149.8 (q, J = 33.8 Hz), 146.1, 143.0, 134.3, 128.8, 123.0, 121.8 (q, J = 273.5 Hz), 112.5, 110.4, 101.3 (q, J = 2.7 Hz)-67.47 nih.gov
4-Chloro-2-(trifluoromethyl)pyrimido[1,2-b]indazole8.43 (d, J = 8.4 Hz, 1H), 8.05 (d, J = 8.4 Hz, 1H), 7.80 (td, J = 8.7, 1.2 Hz, 1H), 7.74 (s, 1H), 7.51 (td, J = 8.7, 1.2 Hz, 1H)152.1, 143.7, 141.3 (q, J = 37.2 Hz), 137.7, 131.5, 123.4, 121.3, 120.6 (q, J = 273.1 Hz), 117.3, 114.9, 107.9 (q, J = 2.4 Hz)-66.78 nih.gov

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. nih.gov For this compound derivatives, FT-IR spectra can confirm the presence of N-H, C-H, C=O, and C-F bonds, among others. For example, in the spectrum of 7-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid, characteristic bands are observed at 3550 cm⁻¹ (N-H), 3311 cm⁻¹ (O-H), and 1718 cm⁻¹ (C=O). mdpi.com These vibrational frequencies provide valuable complementary information to NMR data for structural confirmation.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of a compound. nih.govamazonaws.com This technique is crucial for confirming the molecular formula of newly synthesized this compound derivatives. For instance, the HRMS (ESI) of 2-Trifluoromethyl-1H-pyrimido[1,2-b]indazol-4-one showed an [M+H]⁺ ion at m/z 254.0531, which is in close agreement with the calculated value of 254.0535 for C₁₁H₇F₃N₃O. nih.govmdpi.com

X-ray Crystallography for Solid-State Structural Determination and Conformation

While spectroscopic techniques provide invaluable information about the structure of molecules in solution, X-ray crystallography offers a definitive picture of the molecule's three-dimensional structure in the solid state. mdpi.com This technique has been successfully applied to derivatives of the pyrimido[1,2-b]indazole system. mdpi.com

For example, the crystal structures of 9-Bromo-3-(pyridin-4-yl)pyrimido[1,2-b]indazole and 10-Methoxy-3-(pyridin-4-yl)pyrimido[1,2-b]indazole have been determined. mdpi.com These studies revealed that the pyrimido[1,2-b]indazole core is essentially planar, indicating significant π-electron delocalization across the fused ring system. mdpi.com The pyridyl substituent, however, is twisted out of this plane. mdpi.com Such detailed structural information is critical for understanding the molecule's physical properties and potential biological activity. In some cases, the pyrrolo ring can adopt an envelope conformation. nih.gov

Interactive Table of Selected Crystallographic Data for a Pyrrolo-Thiazine Complex

ParameterValueReference
Crystal SystemMonoclinic nih.gov
Space GroupP2₁/c nih.gov
Pyrrolo Ring ConformationEnvelope nih.gov
Thiazine Ring ConformationNear Chair nih.gov
Dihedral Angle (Thiazine-Pyrrolo)5.6 (2)° nih.gov

Analysis of Molecular Packing and Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)

Beyond the structure of a single molecule, understanding how molecules pack in the crystal lattice and the nature of the intermolecular interactions that govern this packing is crucial. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions. nih.govrsc.orgacs.org

Structure Activity Relationship Sar Studies in 1h Pyrrolo 1,2 B Indazole Derivatives

Correlating Structural Modifications with Changes in Biological Potency

A systematic SAR study of 1H-pyrrolo[1,2-b]indazole derivatives would involve the synthesis of a library of analogues with modifications at various positions of the pyrrolo-indazole core. The primary objective would be to correlate these structural changes with alterations in biological potency against a specific target.

Key areas for modification would likely include:

Substitution on the Pyrrole (B145914) Ring: Introducing a variety of substituents (e.g., alkyl, aryl, halogen, nitro, amino groups) at available positions on the pyrrole moiety.

Substitution on the Indazole Ring: Similarly, modifying the benzene (B151609) portion of the indazole system to explore the effects of electron-donating and electron-withdrawing groups on activity.

Modification of the Fused Ring System: While more synthetically challenging, alterations to the core heterocyclic structure itself could yield significant changes in biological activity.

The biological potency of each synthesized derivative would be assessed through in vitro assays. The resulting data would be compiled into tables to systematically analyze the impact of each structural change. For instance, a hypothetical study might yield data similar to that presented in Table 1.

Table 1: Hypothetical SAR Data for this compound Derivatives

Compound ID R1 Substituent R2 Substituent Biological Activity (IC50, µM)
PI-1 H H >100
PI-2 7-Cl H 50.2
PI-3 7-OCH3 H 75.8
PI-4 H 2-CH3 80.1
PI-5 7-Cl 2-CH3 15.5
PI-6 7-NO2 2-CH3 5.2

Identification of Key Pharmacophoric Elements and Essential Substituent Features

Pharmacophore modeling is a computational method used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. For this compound derivatives, a pharmacophore model would be developed based on the structures of the most active compounds identified through SAR studies.

The key pharmacophoric elements for this scaffold might include:

Hydrogen Bond Donors/Acceptors: The nitrogen atoms within the pyrrolo-indazole core could act as hydrogen bond acceptors, while substituents with hydroxyl or amino groups could serve as hydrogen bond donors.

Aromatic/Hydrophobic Regions: The fused aromatic system itself constitutes a significant hydrophobic region, which could be critical for binding to a target protein through van der Waals or pi-pi stacking interactions.

Positive/Negative Ionizable Features: The introduction of acidic or basic functional groups could lead to ionic interactions with the biological target.

A hypothetical pharmacophore model for an active this compound derivative might consist of a hydrogen bond acceptor, a hydrophobic aromatic ring, and a specific substituent pattern that dictates selectivity and potency.

Elucidation of Molecular Binding Modes and Interactions with Biological Targets

To understand how this compound derivatives exert their biological effects, it is essential to elucidate their molecular binding modes with their intended biological targets. This is typically achieved through techniques such as X-ray crystallography of the ligand-protein complex or through computational molecular docking studies.

Molecular docking simulations would be used to predict the preferred orientation of the this compound derivatives within the active site of a target protein. These studies would help to visualize the specific intermolecular interactions, such as:

Hydrogen Bonds: Identifying which amino acid residues in the target protein form hydrogen bonds with the ligand.

Hydrophobic Interactions: Mapping the hydrophobic pockets of the active site that accommodate the aromatic rings of the ligand.

Electrostatic Interactions: Visualizing the interactions between charged groups on the ligand and the protein.

The insights gained from these binding mode analyses would be invaluable for the rational design of new, more potent, and selective this compound derivatives. For example, if a docking study revealed an unoccupied hydrophobic pocket near a bound ligand, new analogues could be designed with appropriate hydrophobic substituents to fill that pocket and potentially increase binding affinity.

Biological Activities and Pharmacological Potential of 1h Pyrrolo 1,2 B Indazole Derivatives

Anticancer and Antiproliferative Activities.rsc.orgresearchgate.net

Derivatives of 1H-pyrrolo[1,2-b]indazole have emerged as a noteworthy class of compounds with significant anticancer and antiproliferative properties. rsc.orgresearchgate.net Their multifaceted mechanism of action, which includes the inhibition of cancer cell growth and interaction with crucial cellular targets, positions them as promising candidates for further development in oncology.

Inhibition of Cancer Cell Proliferation in Various Cell Lines.researchgate.netnih.govmdpi.com

A notable characteristic of this compound derivatives is their broad-spectrum antiproliferative activity against a variety of human cancer cell lines. Research has demonstrated their efficacy in inhibiting the growth of leukemia, lung, breast, and renal cancer cells, among others. mdpi.comnih.gov

One study highlighted a novel 3-(Indol-2-yl) indazole derivative, SMT-A07, which exhibited potent antitumor activity with IC50 values ranging from 0.09 to 1.19 μM across five different leukemia cell lines. nih.gov This compound was shown to induce apoptosis in HL60 and NB4 leukemia cells. nih.gov Similarly, certain pyrimido[1,2-b]indazoles have shown promising activity against A-549 lung cancer cell lines, with some derivatives being more effective than the standard drug Etoposide. researchgate.net

The antiproliferative effects are not limited to a single cancer type. For instance, some bispyrido[4',3':4,5]pyrrolo[1,2-a:1',2'-d]pyrazine derivatives, which are structurally related to the core scaffold, have shown selective activity against renal cancer (UO-31) and breast cancer (MCF7) cell lines. mdpi.com Furthermore, nortopsentin analogues incorporating the pyrrolo[2,3-b]pyridine moiety have demonstrated potent antiproliferative activity against the full panel of approximately 60 human tumor cell lines at the National Cancer Institute (NCI), with GI50 values ranging from micromolar to nanomolar levels. nih.gov

Table 1: Antiproliferative Activity of Selected this compound Derivatives and Analogues

Compound/Derivative Class Cell Line(s) Activity (IC50/GI50) Reference
SMT-A07 Leukemia (HL60, NB4, etc.) 0.09 - 1.19 µM nih.gov
Pyrimido[1,2-b]indazoles A-549 (Lung) More potent than Etoposide researchgate.net
Bispyrido[4',3':4,5]pyrrolo[1,2-a:1',2'-d]pyrazine UO-31 (Renal), MCF7 (Breast) Growth inhibition of 46.6-50.9% mdpi.com
Nortopsentin analogues NCI-60 panel Micromolar to nanomolar range nih.gov
N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)-1-isopropyl-1H-indoleazole-5-carboxyamide (8a) PC-3 (Prostate) 6.21 µmol/L sioc-journal.cn
N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)-1-isopropyl-1H-indoleazole-6-formamide (14a) PC-3 (Prostate) 6.43 µmol/L sioc-journal.cn

Interaction with Cellular Targets (e.g., Tubulin Polymerization Inhibition).nih.gov

A key mechanism contributing to the anticancer activity of certain this compound derivatives is their ability to interfere with microtubule dynamics through the inhibition of tubulin polymerization. nih.gov Microtubules are essential for cell division, and their disruption can lead to cell cycle arrest and apoptosis, making them a prime target for anticancer drugs.

Specifically, pyrrolo[2′,3′:3,4]cyclohepta[1,2-d] researchgate.netnih.govoxazoles, a class of compounds containing a pyrrole-fused system, have been identified as potent inhibitors of tubulin polymerization. nih.gov The most active compounds in this series inhibit tubulin polymerization with IC50 values in the range of 1.9–8.2 μM and appear to bind to the colchicine (B1669291) site on tubulin. nih.govacs.org This interaction leads to a G2/M phase cell cycle arrest and subsequent apoptosis. nih.gov

Further evidence for tubulin interaction comes from studies on 1H-pyrrolo[3,2-c]pyridine derivatives, which are designed as colchicine-binding site inhibitors. nih.govtandfonline.com One such derivative, 10t, potently inhibited tubulin polymerization and disrupted microtubule dynamics at nanomolar concentrations. nih.govtandfonline.com Molecular modeling studies have suggested that these compounds interact with key amino acid residues in the colchicine binding site of tubulin, such as Thrα179 and Asnβ349. nih.govtandfonline.com

Table 2: Tubulin Polymerization Inhibition by this compound-Related Compounds

Compound Class Mechanism IC50 for Tubulin Polymerization Reference
Pyrrolo[2′,3′:3,4]cyclohepta[1,2-d] researchgate.netnih.govoxazoles Colchicine site binding 1.9–8.2 µM nih.govacs.org
1H-Pyrrolo[3,2-c]pyridine derivative (10t) Colchicine site binding Potent inhibition at 3 µM and 5 µM nih.govtandfonline.com
Pyrrolyl-3-phenyl-1H-indole-2-carbohydrazides Colchicine site binding Derivative 3h is the strongest inhibitor researchgate.net

Antimicrobial Activities (e.g., Antibacterial, Antifungal).rsc.orgmdpi.comresearchgate.net

In addition to their anticancer potential, derivatives of the this compound scaffold have demonstrated significant antimicrobial activities. rsc.orgmdpi.comresearchgate.netnih.gov These compounds have shown efficacy against both bacterial and fungal pathogens, highlighting their potential as a source for new anti-infective agents. nih.gov

Several studies have reported the antibacterial and antifungal properties of pyrimido[1,2-b]indazole derivatives. rsc.org For instance, some have been noted for their activity against various bacterial and fungal strains. rsc.org Research on 3-methyl-1H-indazole derivatives revealed that all synthesized compounds exhibited antibacterial activity against both Gram-positive (Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria. hep.com.cn One particular derivative, 1-(2-(piperidin-1-yl)ethan-1-oyl)-3-methyl-1H-indazole, showed the most potent activity against both bacterial strains at a concentration of 300 µg/ml, comparable to the standard drug ciprofloxacin. hep.com.cn

Furthermore, a study focused on indolenine-substituted pyrimido[1,2-b]indazole derivatives identified a hit compound with promising antibiofilm activities against both methicillin-susceptible Staphylococcus aureus (MSSA) and methicillin-resistant Staphylococcus aureus (MRSA). nih.gov This compound was effective in preventing biofilm formation and eradicating mature biofilms at concentrations significantly lower than those required to inhibit planktonic growth. nih.gov Specifically, it exhibited a minimum biofilm inhibitory concentration (MBIC50) as low as 1.56 µg/mL and a minimum biofilm eradication concentration (MBEC50) as low as 6.25 µg/mL. nih.gov

In the realm of antifungal activity, newly synthesized pyrazino[1,2-b]indazoles have shown significant efficacy. rsc.org This highlights the broad-spectrum antimicrobial potential of the extended indazole-based heterocyclic systems.

Enzyme Inhibitory Potentials

The pharmacological versatility of this compound derivatives extends to their ability to inhibit various enzymes that are critical in different pathological processes. This includes kinases, which are key regulators of cell signaling, and monoamine oxidases, which are involved in neurotransmitter metabolism.

Kinase Inhibition (e.g., Pim Kinase, ROCK1/2, PDE10A, Pantothenate Kinases).mdpi.comresearchgate.net

Derivatives of pyrimido[1,2-b]indazoles have been recognized for their potential to inhibit a range of kinases. mdpi.com The indazole core is a well-established pharmacophore in the design of kinase inhibitors, targeting both tyrosine kinases and serine/threonine kinases. researchgate.net

Specific examples include the inhibition of phosphodiesterase 10A (PDE10A) and pantothenate kinases by certain pyrimido[1,2-b]indazole derivatives. mdpi.com Inhibition of PDE10A is a potential therapeutic strategy for schizophrenia. researchgate.net The pyrrolo[2,3-b]quinoxaline scaffold, a related structure, is known to interact with kinase ATP-binding pockets through π-π stacking. vulcanchem.com

Furthermore, indazole-based compounds have been developed as selective inhibitors for ROCK1 and ROCK2 kinases. researchgate.net The discovery of orally bioavailable 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamides as inhibitors of Tyrosine Threonine Kinase (TTK), also known as Mps1, underscores the potential of this scaffold in developing anticancer agents that target cell cycle regulation. acs.org Additionally, 1H-pyrrolo[3,2-g]isoquinolines have been synthesized and evaluated as inhibitors of Haspin kinase, with one N-methylated derivative showing high selectivity and an IC50 value of 23.6 nM. nih.gov

Monoamine Oxidase B (MAO-B) Inhibition.researchgate.netnih.gov

A significant area of research for pyrimido[1,2-b]indazole derivatives is their selective inhibition of monoamine oxidase B (MAO-B). researchgate.netnih.gov MAO-B is an enzyme responsible for the degradation of dopamine, and its inhibition is a key strategy in the management of Parkinson's disease.

A library of (hetero)aryl pyrimido[1,2-b]indazole derivatives was synthesized and found to selectively inhibit human MAO-B in a reversible and competitive manner. researchgate.netnih.gov Importantly, selected derivatives were non-toxic to neuroblastoma SH-SY5Y cells. researchgate.net One particular analogue, 4i, demonstrated neuroprotective effects by protecting these cells against 6-hydroxydopamine-induced cell death, suggesting their potential as antiparkinsonian agents. researchgate.netnih.gov

The 1H-pyrrolo[3,2-c]quinoline core has also been identified as a privileged structure for dual 5-HT6R antagonism and MAO-B inhibition, further highlighting the potential of pyrrole-fused indazole-like structures in neuropharmacology. nih.gov Simple pyrrole (B145914) derivatives, such as N-benzyl- and N-propargyl-1H-pyrrole-2-carboxamides, have also been investigated as inhibitors of both MAO-A and MAO-B. acs.org

Table 3: Enzyme Inhibitory Activity of this compound Derivatives and Analogues

Compound Class/Derivative Target Enzyme Activity Potential Application Reference
Pyrimido[1,2-b]indazoles PDE10A Potent inhibition Schizophrenia researchgate.netmdpi.com
Pyrimido[1,2-b]indazoles Pantothenate Kinases Inhibition - mdpi.com
Indazole-based inhibitors ROCK1/ROCK2 High selectivity - researchgate.net
3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamides TTK (Mps1) Orally bioavailable inhibitors Cancer acs.org
1H-pyrrolo[3,2-g]isoquinoline Haspin Kinase IC50 = 23.6 nM (for one derivative) Cancer nih.gov
(Hetero)aryl pyrimido[1,2-b]indazoles MAO-B Selective, reversible, competitive inhibition Parkinson's disease researchgate.netnih.gov

Soluble Guanylate Cyclase Modulation

Derivatives of the this compound scaffold have been identified as modulators of soluble guanylate cyclase (sGC), an enzyme crucial in the nitric oxide (NO) signaling pathway. clockss.org sGC activation leads to the production of cyclic guanosine (B1672433) monophosphate (cGMP), an important intracellular messenger that mediates various physiological processes, including the relaxation of smooth muscles and inhibition of platelet activation. googleapis.comscitechnol.com

Compounds that stimulate sGC independently of NO are of significant therapeutic interest. google.comgoogle.com The benzylindazole derivative, YC-1, is a well-known allosteric stimulator of sGC that enhances the enzyme's sensitivity to gaseous ligands like carbon monoxide (CO) and NO. nih.gov This dual action of sensitizing sGC and simultaneously promoting the production of these gaseous monoxides provides a powerful mechanism for amplifying cGMP-dependent and -independent biological effects. nih.gov Research has shown that some compounds can activate the heme-free form of sGC, offering a therapeutic avenue for conditions associated with oxidative stress where the heme group of sGC may be oxidized. google.commdpi.com

The modulation of the cGMP signaling pathway by these compounds suggests their potential for treating disorders linked to a disturbed cGMP balance. googleapis.com

Other Enzyme Targets (e.g., COX-2, CYP51)

Beyond sGC, derivatives of the broader indazole and pyrrolo-fused heterocyclic systems have demonstrated inhibitory activity against other key enzymes, indicating a diverse pharmacological profile.

COX-2 Inhibition: Cyclooxygenase-2 (COX-2) is an inducible enzyme that plays a significant role in inflammation and pain pathways. nih.gov Inhibition of COX-2 is a key mechanism for many anti-inflammatory drugs. nih.gov Several derivatives containing the pyrrole or indazole core have been investigated as COX-2 inhibitors. scitechnol.cominnovareacademics.inacs.org For instance, certain pyrrolo[3,4-d]pyridazinone derivatives have been shown to be selective COX-2 inhibitors. mdpi.com Similarly, some 1H-pyrrole-2,5-dione derivatives have displayed anti-inflammatory properties by suppressing COX-2 expression. scitechnol.com The development of selective COX-2 inhibitors is a major focus in medicinal chemistry to create anti-inflammatory agents with fewer gastrointestinal side effects compared to non-selective NSAIDs. mdpi.com

CYP51 Inhibition: The enzyme 14α-demethylase (CYP51) is a critical component in the biosynthesis of ergosterol (B1671047) in fungi and cholesterol in mammals. Its inhibition is a key mechanism for antifungal drugs. mdpi.com Studies have explored 1H-indazole derivatives as potential CYP51 inhibitors. researchgate.net Through computational screening and subsequent biological evaluation, specific indazole-based compounds have been identified that exhibit antifungal activity, suggesting their potential as leads for new antifungal agents. researchgate.netdntb.gov.ua

Anti-inflammatory Effects

The anti-inflammatory properties of compounds containing the pyrrolo-indazole core and related structures are a significant area of research. clockss.orgresearchgate.net These effects are often linked to the inhibition of inflammatory mediators like COX-2. innovareacademics.inrsc.org

Research has demonstrated that certain pyrrolo[2,3-d]pyrimidine analogs exhibit significant in vivo anti-inflammatory activity, comparable to that of ibuprofen. rsc.org The mechanism of action for some of these compounds involves the suppression of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α, as well as the inhibition of the IKK/NF-κB signaling pathway. scitechnol.com The anti-inflammatory potential of these heterocyclic systems highlights their promise for the development of new treatments for a variety of inflammatory conditions. innovareacademics.inmdpi.com

Analgesic Properties

Several pyrroloindazole derivatives have been reported to possess analgesic properties. clockss.org The pain-relieving effects of these compounds are often evaluated using standard models such as the "writhing" test and the "hot plate" test in mice. mdpi.com

Studies on related heterocyclic structures, such as 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones, have shown that some derivatives exhibit potent analgesic activity, in some cases exceeding that of aspirin (B1665792) and approaching the efficacy of morphine in certain tests. mdpi.com The analgesic effects of these compounds are often associated with their anti-inflammatory actions, particularly the inhibition of prostaglandin (B15479496) synthesis via COX enzymes. innovareacademics.in

Receptor Modulation and Antagonism (e.g., NMDA-receptor antagonism)

In addition to enzyme inhibition, pyrroloindazole derivatives have been shown to modulate the activity of important receptors in the central nervous system. clockss.org

NMDA-Receptor Antagonism: The N-methyl-D-aspartate (NMDA) receptor is a crucial ion channel in the brain, and its over-activation can lead to neurotoxic effects. researchgate.net Negative allosteric modulators of the GluN2B subunit of the NMDA receptor are being investigated for their neuroprotective potential. researchgate.net Research has explored the bioisosteric replacement of the phenol (B47542) group in known GluN2B antagonists with an indazole ring. researchgate.net This modification has led to the development of indazole-based compounds with high affinity for the GluN2B receptor. researchgate.net Certain enantiomers of these indazole derivatives have demonstrated higher inhibitory activity than the reference compound ifenprodil (B1662929) in electrophysiological experiments. researchgate.net This line of research opens up possibilities for developing new therapeutic agents for neurological disorders characterized by NMDA receptor overstimulation.

Advanced Functional Properties and Emerging Applications of 1h Pyrrolo 1,2 B Indazole Derivatives

Aggregation-Induced Emission (AIE) Characteristics

The phenomenon of Aggregation-Induced Emission (AIE) is a cornerstone of modern materials science, describing the enhanced fluorescence of certain molecules in an aggregated state, a stark contrast to the aggregation-caused quenching (ACQ) observed in many traditional fluorophores. This property is particularly valuable for applications in solid-state lighting, sensing, and bio-imaging. Recent studies have identified the pyrimido[1,2-b]indazole core as a promising scaffold for the development of AIE-active materials.

A 2024 study by Shen et al. reported the divergent synthesis of pyrrolidone-fused pyrimido[1,2-b]indazole derivatives. mdpi.com Notably, one of the synthesized compounds, 4q , was found to exhibit AIE characteristics without the need for further functionalization. mdpi.com This intrinsic AIE behavior is a significant finding, suggesting that the rigid, fused-ring structure of the pyrimido[1,2-b]indazole system can effectively restrict intramolecular rotations (RIR) upon aggregation, a key mechanism for activating the AIE phenomenon. The restriction of these non-radiative decay pathways allows for the enhancement of radiative emission in the aggregated state.

Further supporting the potential of this heterocyclic system, research by Ma and colleagues in 2024 on 3-oxo-pyrimido[1,2-b]indazoles demonstrated that these derivatives exhibit strong yellow fluorescence in various solvents. rsc.org Their work also highlighted that modifications to the pyrimido[1,2-b]indazole scaffold can lead to significant AIE characteristics. rsc.org This suggests a high degree of tunability in the photophysical properties of these compounds, allowing for the rational design of AIE-active materials with tailored emission profiles.

The AIE properties of these derivatives are typically investigated by studying their photoluminescence in solvent mixtures of varying polarities, such as tetrahydrofuran (B95107) (THF) and water. AIE-active compounds will show a marked increase in fluorescence intensity as the fraction of the poor solvent (water) increases, inducing molecular aggregation.

Table 1: Aggregation-Induced Emission (AIE) Properties of Selected Pyrimido[1,2-b]indazole Derivatives
CompoundKey Structural FeatureObserved AIE BehaviorEmission Color
Product 4qPyrrolidone-fusedExhibited AIE characteristics without further modification. mdpi.comNot specified
3-Oxo-pyrimido[1,2-b]indazoles3-oxo substitutionStrong yellow fluorescence in solution; potential for significant AIE upon modification. rsc.orgYellow

Potential in Materials Science Applications

The unique optical and electronic properties of pyrimido[1,2-b]indazole derivatives position them as promising candidates for a range of applications in materials science. Their rigid, planar structure, and extended π-conjugation are key features that can be exploited in the design of novel organic functional materials.

One of the primary areas of interest is in the development of organic light-emitting diodes (OLEDs). The strong fluorescence and AIE characteristics of pyrimido[1,2-b]indazole derivatives make them suitable for use as emitters in OLED devices. Materials that are highly emissive in the solid state are crucial for achieving high-efficiency OLEDs, and AIE-active compounds are particularly advantageous in this regard as they can mitigate the efficiency roll-off at high brightness levels.

A 2021 study by Ramle et al. on indoleninyl-substituted pyrimido[1,2-b]indazoles explored their optical properties, providing insights into their potential for materials science applications. researchgate.net The investigation of their UV-Vis absorption spectra revealed intense absorption bands corresponding to π-π* transitions. The optical band gaps of these compounds were determined from their absorption edges, providing valuable data for their potential use as organic semiconductors. researchgate.net For instance, the introduction of different substituents was shown to modulate the π-conjugation system, leading to a reduction in the optical band gap. researchgate.net This tunability of the electronic structure is a critical aspect in the design of materials for organic electronics.

The work by Ramle and coworkers also highlighted the potential for these nitrogen-rich heterocyclic compounds in broader materials science research, beyond their established biological applications. researchgate.netnih.gov The development of facile and efficient synthetic routes to a diverse range of substituted pyrimido[1,2-b]indazoles is a crucial step towards realizing their full potential in materials science. researchgate.netnih.gov

Table 2: Optical Properties of Selected Indoleninyl-Substituted Pyrimido[1,2-b]indazole Derivatives
Compound DerivativeSubstitution PatternAbsorption Maximum (λmax) in ChloroformOptical Band Gap (Eg)
3aUnsubstituted Indolenine328 nm researchgate.net3.24 eV researchgate.net
3dSubstituted Indolenine350 nm researchgate.net2.88 eV researchgate.net

Future Research Directions and Translational Perspectives for 1h Pyrrolo 1,2 B Indazole Chemistry

Development of More Efficient and Sustainable Synthetic Routes

The development of novel and efficient synthetic methodologies is crucial for the exploration of the chemical space around the 1H-pyrrolo[1,2-b]indazole core. While several synthetic routes have been established, future efforts are likely to focus on greener and more sustainable approaches. acs.orgmdpi.com This includes the use of environmentally benign solvents, catalyst-free reactions, and one-pot multi-component reactions that improve atom economy and reduce waste. acs.orgresearchgate.netrsc.org For instance, recent advancements have demonstrated the synthesis of pyrimido[1,2-b]indazole derivatives under metal-free conditions, a significant step towards sustainable chemistry. rsc.orgrsc.org The exploration of flow chemistry for the synthesis of indazole-related scaffolds also presents an opportunity for improved scalability, safety, and efficiency over traditional batch methods. mdpi.com

Exploration of Undiscovered Biological Activities and Therapeutic Applications

While the anticancer, anti-inflammatory, and antimicrobial properties of this compound derivatives are well-documented, there remains a vast, unexplored landscape of potential biological activities. rsc.orgtandfonline.comhep.com.cnresearchgate.net Future research should venture into new therapeutic areas. This could involve screening against a wider range of biological targets, including emerging infectious diseases, neurodegenerative disorders, and metabolic diseases. rsc.orgnih.gov For example, some pyrimido[1,2-b]indazole derivatives have shown potential as diabetic therapeutic agents. rsc.org A deeper understanding of the mechanism of action of these compounds is also essential for identifying new therapeutic applications and for the development of more targeted therapies. nih.gov

Rational Design of Highly Potent and Selective Derivatives with Favorable Profiles

The principles of medicinal chemistry and rational drug design are pivotal in optimizing the therapeutic potential of this compound derivatives. nih.govacs.orgbindingdb.org Structure-activity relationship (SAR) studies will continue to guide the design of new analogues with enhanced potency and selectivity for their biological targets. acs.orgnih.gov A key focus will be on improving the pharmacokinetic and pharmacodynamic profiles of these compounds to ensure they are suitable for clinical development. This involves optimizing absorption, distribution, metabolism, and excretion (ADME) properties to enhance bioavailability and reduce potential toxicity. acs.org For instance, the design of 1H-pyrrolo[3,2-c]pyridine inhibitors of the mitotic kinase MPS1 was guided by structure-based design to improve metabolic stability and membrane permeability. acs.org

Integration of Advanced Computational and Experimental Methodologies for Drug Discovery

The synergy between computational and experimental approaches is accelerating the pace of drug discovery. researchgate.netacs.orgfrontiersin.org In the context of 1H-pyrrolo[1,2-b]indazoles, in silico methods such as molecular docking, virtual screening, and molecular dynamics simulations can be employed to identify novel biological targets and to predict the binding affinity of new derivatives. tandfonline.comfrontiersin.org These computational predictions can then be validated through high-throughput experimental screening and other advanced biological assays. This integrated approach allows for a more efficient exploration of the vast chemical space and can significantly reduce the time and cost associated with drug development. frontiersin.org

Investigation of Novel Material Science Applications

Beyond their therapeutic potential, this compound derivatives possess interesting photophysical properties that make them attractive candidates for applications in material science. rsc.orgresearchgate.netacs.org Some derivatives have been shown to exhibit aggregation-induced emission (AIE) characteristics, a phenomenon with potential applications in organic light-emitting diodes (OLEDs), fluorescent sensors, and bio-imaging. rsc.orgrsc.org Future research in this area could focus on fine-tuning the electronic and photophysical properties of these compounds through chemical modification to develop novel materials with tailored functionalities for a range of technological applications. researchgate.netacs.org

Q & A

Q. What are the common synthetic routes for 1H-Pyrrolo[1,2-b]indazole derivatives?

The synthesis typically involves cyclization strategies, such as oxidant-controlled divergent synthesis using enone intermediates (e.g., reaction of 1H-indazol-3-amine with in situ-generated enones to form fused heterocycles). Key steps include forming multiple C–N and C–C bonds under metal-free conditions . Alternative routes include Suzuki–Miyaura cross-coupling for derivatization of pre-functionalized intermediates (e.g., 4-chloro-2-(trifluoromethyl)pyrimido[1,2-b]indazole derivatives) .

Q. What reaction parameters critically influence the yield and purity of this compound synthesis?

Temperature, solvent choice, and catalyst selection are critical. For example, cyclocondensation reactions require precise temperature control (e.g., 90°C for Suzuki couplings) and polar aprotic solvents like dioxane/water mixtures . Catalysts such as PdCl₂(PPh₃)₂ enhance cross-coupling efficiency, while oxidants like iodine or peroxides drive divergent cyclizations .

Q. What biological activities are associated with this compound derivatives?

These compounds exhibit antimicrobial, anti-inflammatory, and antiplasmodial activities. Pyrido[1,2-b]indazole motifs, for instance, show potency against bacterial targets . Substituted derivatives with oxadiazole or pyrrolidine moieties demonstrate potential anticancer activity via enzyme inhibition pathways .

Advanced Research Questions

Q. How can divergent synthesis strategies optimize structural diversity in this compound derivatives?

Oxidant-controlled methods allow selective trapping of intermediates to generate >60 derivatives in one pot. For example, using iodine vs. peroxides directs cyclization pathways, enabling access to hydroxylated tetrasubstituted stereocenters or fused pyrimidine-indazole systems . Computational modeling of intermediate stability can further guide selectivity .

Q. What methodologies enable late-stage functionalization of this compound scaffolds?

Palladium-catalyzed Liebeskind–Srogl cross-coupling facilitates direct arylation at C-3/C-4 positions . Microwave-assisted halogenation/acetoxylation (e.g., with N-iodosuccinimide) under Pd(OAc)₂ catalysis achieves regioselective modifications in 30 minutes . Solid-phase synthesis using 2-nitrobenzenesulfonyl chlorides and bromoketones enables traceless library generation with >90% purity .

Q. How do researchers address contradictions in yield data across different synthetic protocols?

Discrepancies often arise from solvent effects (e.g., dioxane vs. DMF) or catalyst loading. Systematic DOE (Design of Experiments) analyses comparing microwave-assisted vs. conventional heating, or thiol/base treatments in solid-phase synthesis, can resolve these inconsistencies .

Q. What are the advantages of solid-phase synthesis over solution-phase methods for generating indazole derivatives?

Solid-phase synthesis minimizes purification steps and enables combinatorial library generation. For example, resin-bound α-acylamino ketones undergo tandem C–C/N–N bond formation to yield 3,4-dihydropyrazino[1,2-b]indazoles with high crude purity, bypassing intermediate isolation .

Q. How can aggregation-induced emission (AIE) properties be exploited in this compound applications?

Derivatives like product 4q exhibit AIE without modification, making them suitable for bioimaging or sensor development. AIE arises from restricted intramolecular rotation in the solid state, which can be tuned via substituent engineering .

Q. What structural features correlate with enhanced bioactivity in this compound derivatives?

SAR studies indicate that electron-withdrawing groups (e.g., trifluoromethyl) at C-2 improve antimicrobial activity, while aryl groups at C-3 enhance kinase inhibition. Planar heteroaromatic systems (e.g., pyrido[1,2-b]indazoles) mimic ellipticine, showing reverse transcriptase inhibition .

Q. What strategies mitigate challenges in handling reactive intermediates during synthesis?

In situ trapping of enone intermediates with nucleophiles (e.g., 1H-indazol-3-amine) prevents degradation. For air-sensitive steps, Schlenk techniques or microwave reactors under inert atmospheres stabilize intermediates like α-acylamino ketones .

Methodological Notes

  • Data Sources : Prioritize peer-reviewed journals (e.g., Dalton Trans., Organic Chemistry Frontiers) and patents (EP 2021/070998) over commercial databases.
  • Analytical Tools : Use HPLC for purity checks, XRD for structural confirmation (e.g., C-4 substitution in 7-nitroindazoles) , and DFT calculations to predict cyclization pathways .
  • Ethical Compliance : Adhere to institutional guidelines for biological testing, particularly for antimicrobial and anticancer assays .

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